molecular formula C9H9N5O B508116 N-[3-(1H-tetrazol-1-yl)phenyl]acetamide CAS No. 148866-34-6

N-[3-(1H-tetrazol-1-yl)phenyl]acetamide

Cat. No.: B508116
CAS No.: 148866-34-6
M. Wt: 203.2g/mol
InChI Key: NSSAPUGAHLIVSL-UHFFFAOYSA-N
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Description

N-[3-(1H-tetrazol-1-yl)phenyl]acetamide is a compound that features a tetrazole ring attached to a phenyl group, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-tetrazol-1-yl)phenyl]acetamide typically involves the formation of the tetrazole ring followed by its attachment to the phenyl group and subsequent acetamide formation. One common method involves the [3+2] cycloaddition reaction between an azide and a nitrile to form the tetrazole ring. The phenyl group can be introduced via a nucleophilic aromatic substitution reaction, and the acetamide group is formed through an acylation reaction using acetic anhydride or acetyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cycloaddition reaction and automated systems for the acylation step to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-tetrazol-1-yl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-[3-(1H-tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The tetrazole ring can form hydrogen bonds with amino acid residues in the enzyme’s active site, stabilizing the inhibitor-enzyme complex . Additionally, the compound can interact with cellular pathways, modulating biochemical processes and exerting its biological effects .

Comparison with Similar Compounds

N-[3-(1H-tetrazol-1-yl)phenyl]acetamide can be compared with other tetrazole-containing compounds:

Properties

IUPAC Name

N-[3-(tetrazol-1-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O/c1-7(15)11-8-3-2-4-9(5-8)14-6-10-12-13-14/h2-6H,1H3,(H,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSAPUGAHLIVSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)N2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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